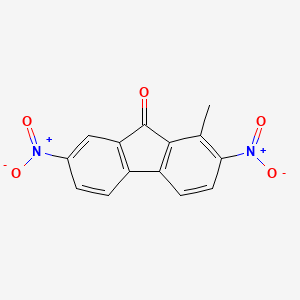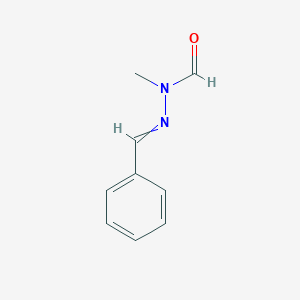![molecular formula C12H17NO2 B14563563 N-{2-[4-(Hydroxymethyl)phenyl]ethyl}-N-methylacetamide CAS No. 61630-13-5](/img/structure/B14563563.png)
N-{2-[4-(Hydroxymethyl)phenyl]ethyl}-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(Hydroxymethyl)phenyl]ethyl}-N-methylacetamide is an organic compound characterized by its unique structure, which includes a hydroxymethyl group attached to a phenyl ring, an ethyl chain, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(Hydroxymethyl)phenyl]ethyl}-N-methylacetamide typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with ethylamine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(Hydroxymethyl)phenyl]ethyl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-{2-[4-(Hydroxymethyl)phenyl]ethyl}-N-methylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2-[4-(Hydroxymethyl)phenyl]ethyl}-N-methylacetamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(Hydroxymethyl)phenyl]ethyl}-N-methylbenzamide
- N-{2-[4-(Hydroxymethyl)phenyl]ethyl}-N-methylpropionamide
Uniqueness
N-{2-[4-(Hydroxymethyl)phenyl]ethyl}-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61630-13-5 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[2-[4-(hydroxymethyl)phenyl]ethyl]-N-methylacetamide |
InChI |
InChI=1S/C12H17NO2/c1-10(15)13(2)8-7-11-3-5-12(9-14)6-4-11/h3-6,14H,7-9H2,1-2H3 |
InChI Key |
FODUKLMOILCSDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CCC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(2,6-Diethylphenyl)-N-{[(dimethylcarbamoyl)(methyl)amino]sulfanyl}-N-methylmethanimidamide](/img/structure/B14563490.png)
![Glycine, N,N'-1,2-ethanediylbis[N-[2-(butylamino)-2-oxoethyl]-](/img/structure/B14563492.png)





![3-Methyl-5-[2-(5-nitrothiophen-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14563526.png)

![Benzenecarboximidamide, 4-[3-(2-naphthalenyl)-1-oxopropyl]-](/img/structure/B14563528.png)


![3-[3-(4-Chlorophenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14563554.png)

